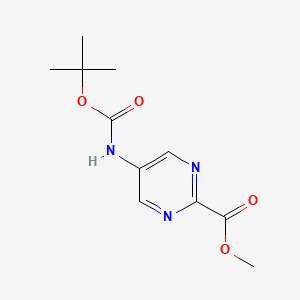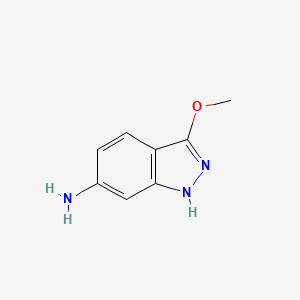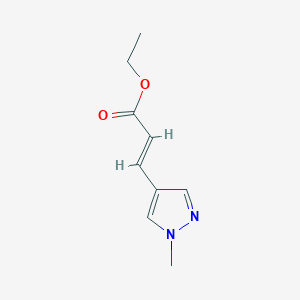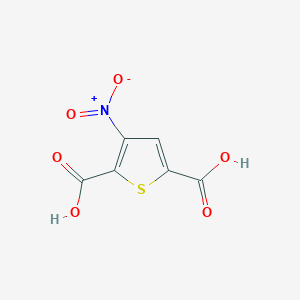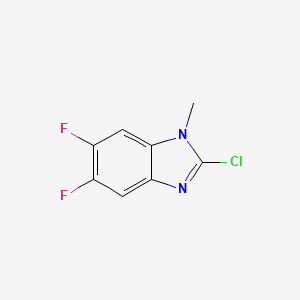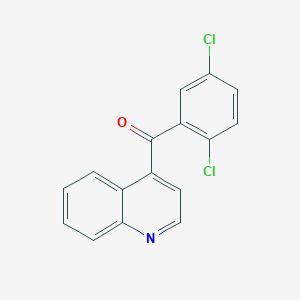
3-(5-Methylpyridin-3-yl)propan-1-ol
Übersicht
Beschreibung
3-(5-Methylpyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(5-Methylpyridin-3-yl)propan-1-ol consists of a pyridine ring attached to a propanol group . The pyridine ring contains a nitrogen atom and a methyl group at the 5-position .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Computational Analysis
A study by Yılmaz et al. (2020) investigated a novel phthalide derivative related to "3-(5-Methylpyridin-3-yl)propan-1-ol," highlighting its molecular structure through X-ray diffraction and DFT calculations. This research also explored the compound's antioxidant activity, DNA binding, and molecular docking studies, indicating its potential in biochemical and pharmacological applications. The compound exhibited significant antioxidant activities and showed affinity for binding to DNA, suggesting implications for drug design and therapeutic applications (Yılmaz et al., 2020).
Catalytic and Antimicrobial Activities
Research by Harit et al. (2018) synthesized new bipyrazolic ligands functionalized with carboxyl groups, where a derivative closely related to "3-(5-Methylpyridin-3-yl)propan-1-ol" was used to create copper (II) complexes. These complexes were examined for their antibacterial properties and catalytic activities, particularly in the oxidation of catechol substrate to quinone. The study provides insights into the compound's application in catalysis and potential antibacterial activity, although no significant antibacterial activity was observed in the tested strains (Harit et al., 2018).
Eigenschaften
IUPAC Name |
3-(5-methylpyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-5-9(3-2-4-11)7-10-6-8/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOFMPSUJJLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylpyridin-3-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




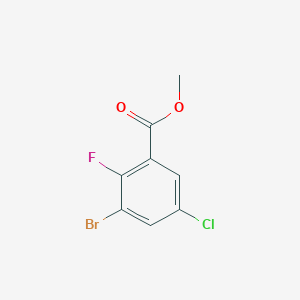
![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)



![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)

